molecular formula C7H8N2OS B12984330 5-(Thiazol-5-yl)pyrrolidin-2-one

5-(Thiazol-5-yl)pyrrolidin-2-one

Cat. No.: B12984330
M. Wt: 168.22 g/mol
InChI Key: ORHGOMZNUDTNHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(Thiazol-5-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(Thiazol-5-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

5-(Thiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10)

InChI Key

ORHGOMZNUDTNHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CN=CS2

Origin of Product

United States

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